molecular formula C5H7NO2S2 B14496939 2-(Nitromethylidene)-1,3-dithiane CAS No. 65284-09-5

2-(Nitromethylidene)-1,3-dithiane

Cat. No.: B14496939
CAS No.: 65284-09-5
M. Wt: 177.2 g/mol
InChI Key: IICBGKKVTWXOGW-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)-1,3-dithiane is an organic compound that belongs to the class of nitro compounds It features a nitromethylidene group attached to a 1,3-dithiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethylidene)-1,3-dithiane typically involves the reaction of 1,3-dithiane with nitromethane under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, followed by its addition to the 1,3-dithiane. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethylidene)-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Nitromethylidene)-1,3-dithiane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)-1,3-dithiane involves its interaction with molecular targets through its nitromethylidene group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can modify the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Nitromethylidene)-1,3-thiazine
  • 2-(Nitromethylidene)-1,3-oxathiane
  • 2-(Nitromethylidene)-1,3-dioxane

Uniqueness

2-(Nitromethylidene)-1,3-dithiane is unique due to its dithiane ring, which imparts distinct chemical properties compared to other similar compounds. The presence of sulfur atoms in the ring structure enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

65284-09-5

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2 g/mol

IUPAC Name

2-(nitromethylidene)-1,3-dithiane

InChI

InChI=1S/C5H7NO2S2/c7-6(8)4-5-9-2-1-3-10-5/h4H,1-3H2

InChI Key

IICBGKKVTWXOGW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C[N+](=O)[O-])SC1

Origin of Product

United States

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